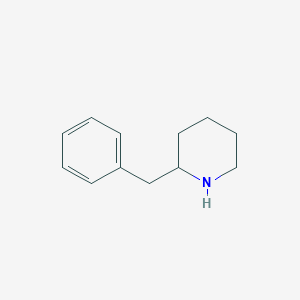

2-Benzylpiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXCORRITGNIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871372 | |

| Record name | 2-Benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32838-55-4 | |

| Record name | 2-Benzylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32838-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M5DNQ89DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Structural and Conformational Analysis of 2-Benzylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and conformational properties of 2-benzylpiperidine, a heterocyclic amine that serves as a crucial building block in medicinal chemistry.[1] While recognized as a stimulant and a synthetic intermediate for more complex pharmaceuticals, its three-dimensional structure is fundamental to its biological activity and interactions with neurotransmitter systems.[2] This document outlines the key conformational isomers, presents quantitative energetic data from analogous systems, details the primary experimental and computational protocols for analysis, and illustrates the integrated workflow used in conformational studies.

Core Concept: The Axial-Equatorial Equilibrium

The foundational principle of this compound's structural chemistry is the conformational isomerism of its six-membered ring. Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, the benzyl substituent at the C2 position can occupy one of two orientations: an axial position, where the bond is roughly perpendicular to the plane of the ring, or an equatorial position, where the bond is roughly in the plane of the ring.

These two conformers are in a constant state of dynamic equilibrium through a process known as a "ring flip." The relative stability and population of each conformer are dictated by steric and electronic factors.

Caption: Chair-flip equilibrium between axial and equatorial conformers.

Generally, the equatorial conformation is significantly more stable for bulky substituents like the benzyl group. This preference is primarily due to the avoidance of steric clashes, known as 1,3-diaxial interactions, that occur when the axial substituent interferes with the axial hydrogens on the same side of the ring.[3]

Quantitative Conformational Analysis

Direct experimental measurement of the precise energy difference for the parent this compound is not extensively documented in the literature. However, high-level computational studies on closely related 2-substituted piperidines provide reliable quantitative insights into the energetic landscape.

A pertinent analog is 2-methyl-1-phenylpiperidine, where the piperidine nitrogen is bonded to a phenyl group. This substitution pattern introduces electronic effects, specifically a "pseudoallylic strain," which can influence the axial/equatorial preference.[4] When the nitrogen lone pair conjugates with the adjacent π-system (the phenyl ring), the increased sp² character around the nitrogen alters steric interactions, making the axial position more favorable than it would be in a simple alkyl-substituted piperidine.[4]

The table below summarizes computational data for this analogous system, which serves as a valuable proxy for understanding the forces at play in this compound.

| Compound | Method (Level of Theory) | Solvent | ΔG (Equatorial → Axial) (kcal/mol) | Favored Conformer | Reference |

| 1,2-dimethylpiperidine | M06-2X/6-311G(d,p) | Gas Phase | +1.8 | Equatorial | [4] |

| 2-methyl-1-phenylpiperidine | M06-2X/6-311G(d,p) | Gas Phase | -1.0 | Axial | [4] |

A positive ΔG indicates the equatorial conformer is more stable, while a negative ΔG indicates the axial conformer is more stable.

For the parent this compound, where the nitrogen is a secondary amine (N-H), the dominant factor is expected to be sterics, strongly favoring the equatorial conformer. The benzyl group is larger than a methyl group, and thus the energetic penalty for it occupying the axial position would be substantial.

Experimental and Computational Protocols

Determining the conformational preferences of molecules like this compound involves a synergistic approach combining computational modeling with experimental verification.

Caption: Integrated workflow for conformational analysis.

Computational Modeling Protocol

Density Functional Theory (DFT) is a powerful tool for calculating the geometries and relative energies of different conformers.

-

Initial Structure Generation: The 3D conformations of this compound (axial and equatorial) are generated using a molecular builder.

-

Geometry Optimization: The geometry of each conformer is optimized in silico. A common and reliable method involves the M06-2X functional with a 6-31G(d) or higher basis set, performed using software like Gaussian 16.[4]

-

Solvent Modeling: To simulate solution-phase behavior, optimizations are often repeated using an implicit solvent model, such as the Polarizable Continuum Model (PCM).[5]

-

Frequency Analysis: A frequency calculation is performed on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to derive thermodynamic data, including the Gibbs free energy (G).

-

Energy Comparison: The relative free energy (ΔG) between the optimized axial and equatorial conformers is calculated to predict their equilibrium populations.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying molecular conformation and dynamics in solution.

-

Sample Preparation: A solution of purified this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D ¹H NMR: A standard proton NMR spectrum is acquired. The chemical shifts and, more importantly, the proton-proton coupling constants (³JHH) can provide clues about the dihedral angles and thus the ring conformation.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial as they detect through-space proximity between protons. A strong NOE between the benzyl protons and the axial protons at C3 and C5 would be definitive evidence for an equatorial conformation.

-

-

Variable Temperature (VT) NMR: Spectra are acquired at a range of temperatures. As the temperature is lowered, the rate of ring-flipping slows. At a sufficiently low temperature (the "coalescence temperature"), the signals for the axial and equatorial conformers may become distinct and sharp, allowing for their direct observation and integration to determine their relative populations.[6] From this data, the free energy barrier (ΔG‡) for the ring flip can be calculated.

X-Ray Crystallography Protocol

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's structure in the solid state.

-

Crystal Growth: High-quality single crystals of this compound or a suitable salt (e.g., hydrochloride) are grown, typically by slow evaporation of a solvent.

-

Data Collection: A crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution: The collected data is processed to determine the electron density map of the unit cell. From this map, the positions of the individual atoms are determined.

-

Structure Refinement: The atomic model is refined against the experimental data to yield precise bond lengths, bond angles, and torsional angles. This provides a definitive snapshot of the molecule's lowest-energy conformation in the crystal lattice.

Conclusion

The structural analysis of this compound is centered on the dynamic equilibrium between its axial and equatorial chair conformers. Based on established principles of steric hindrance, the equatorial conformer, which minimizes unfavorable 1,3-diaxial interactions, is predicted to be the overwhelmingly predominant species in solution. While direct quantitative data for the parent molecule is sparse, computational studies of analogous systems provide robust models for understanding the energetic factors at play. A comprehensive analysis relies on an integrated workflow, where DFT calculations predict the conformational landscape, and advanced NMR techniques experimentally verify and quantify the behavior in solution, while X-ray crystallography provides a definitive solid-state structure. This fundamental understanding is critical for drug development professionals seeking to design molecules with optimized three-dimensional shapes for specific biological targets.

References

- 1. This compound | 32838-55-4 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Benzylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylpiperidine is a heterocyclic amine belonging to the arylpiperidine class of compounds. Its structure, featuring a piperidine ring substituted with a benzyl group at the second carbon position, underpins its significance as a synthetic intermediate in the development of novel therapeutics and as a stimulant, albeit with lower potency compared to analogous compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its pharmacological interactions, particularly with monoamine transporters. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are described in detail, and logical workflows are visualized using the DOT language.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₇N | [1][2] |

| Molar Mass | 175.27 g/mol | [2] |

| Melting Point | 32 °C | [3] |

| Boiling Point | 267.5 °C at 760 mmHg | [3] |

| Density | 0.969 g/cm³ | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

Table 2: Chemical and Pharmacokinetic Properties

| Property | Value | Reference(s) |

| pKa | 10.55 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); Limited solubility in water. 7.7 µg/mL at pH 7.4. | [1][4] |

| LogP | 2.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Spectral Data

Detailed spectral data for this compound is crucial for its identification and characterization. While comprehensive, freely accessible spectra specifically for this compound are limited, representative data for the closely related N-benzylpiperidine and other piperidine derivatives provide valuable insights.

Table 3: Spectral Data Summary (Representative)

| Technique | Key Features (for N-benzylpiperidine or related structures) |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the piperidine ring protons, and the benzylic methylene protons. |

| ¹³C NMR | Resonances for the carbons of the benzyl group and the piperidine ring. For 1-benzylpiperidine (in DMSO): δ=138.63, 129.35, 128.19, 126.94, 77.55, 77.23, 76.91, 72.72, 64.02, 54.59, 26.08, 24.51 ppm.[5] |

| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), N-H stretching (for this compound), and aromatic C=C bending. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established procedures for related compounds.

Synthesis of this compound via Reductive Amination

This protocol describes a common method for the synthesis of 2-substituted piperidines, which can be adapted for this compound starting from 2-benzoylpyridine.

Materials:

-

2-Benzoylpyridine

-

Methanol (MeOH)

-

Platinum(IV) oxide (PtO₂)

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a high-pressure hydrogenation vessel, dissolve 2-benzoylpyridine in methanol.

-

Catalyst Addition: Add a catalytic amount of platinum(IV) oxide to the solution.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically to 50-100 psi) and stir the mixture at room temperature for 24-48 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Catalyst Removal: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the methanol.

-

Acidification and Extraction: Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any non-basic impurities.

-

Basification and Extraction: Make the aqueous layer basic with a concentrated solution of sodium hydroxide. Extract the product into diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Diagram of Synthesis Workflow:

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Benzylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylpiperidine, a heterocyclic amine, holds a significant position in medicinal chemistry and pharmacology. Its structural motif is a key component in a variety of biologically active compounds, acting as both a stimulant of the central nervous system and a versatile synthetic intermediate in the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis. We delve into the core synthetic methodologies, including classical approaches and modern catalytic strategies, presenting detailed experimental protocols and comparative quantitative data. Furthermore, this guide elucidates the primary mechanism of action of this compound, focusing on its interaction with monoamine transporters, and visualizes the associated signaling pathways, historical development, and synthetic workflows using Graphviz diagrams.

Introduction: The Significance of the this compound Core

The piperidine ring is a fundamental structural element found in a vast array of pharmaceuticals and naturally occurring alkaloids.[3] The introduction of a benzyl group at the 2-position of the piperidine ring imparts specific physicochemical properties that are crucial for its biological activity. This compound is recognized for its stimulant effects, which are primarily attributed to its ability to modulate the levels of norepinephrine and, to a lesser extent, dopamine in the synaptic cleft.[1] Beyond its direct pharmacological effects, the this compound scaffold serves as a valuable building block for the synthesis of more complex molecules with a wide range of therapeutic applications, including potential treatments for neurological disorders.[4][5]

Historical Perspective and Discovery

While a singular, definitive "discovery" paper for this compound is not readily apparent in early chemical literature, its synthesis can be contextualized within the broader history of piperidine chemistry. The foundational work on the synthesis of the piperidine ring itself was pioneered by Albert Ladenburg in the late 19th century. Although direct evidence of Ladenburg synthesizing this compound is scarce, his development of methods for pyridine reduction laid the groundwork for future syntheses of substituted piperidines.

The evolution of synthetic organic chemistry in the 20th century brought forth more refined and efficient methods for the preparation of 2-substituted piperidines. The development of catalytic hydrogenation and reductive amination techniques provided more direct and higher-yielding routes to compounds like this compound, moving beyond the often harsh conditions of early reduction methods. The timeline below highlights key milestones in the development of synthetic methodologies applicable to this compound.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several key strategies. The choice of method often depends on the desired scale, stereochemical requirements, and availability of starting materials.

Catalytic Hydrogenation of 2-Benzylpyridine

A prevalent and direct method for the synthesis of this compound is the catalytic hydrogenation of 2-benzylpyridine. This reaction involves the reduction of the aromatic pyridine ring to the saturated piperidine ring in the presence of a metal catalyst and a hydrogen source.

Experimental Protocol:

A solution of 2-benzylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is introduced into a high-pressure reactor. A catalytic amount of a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added. The reactor is then pressurized with hydrogen gas (typically 50-100 atm) and the reaction mixture is stirred at a specific temperature (ranging from room temperature to 80°C) for a designated period (typically 6-24 hours). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified, often by distillation or chromatography, to yield this compound.

Reductive Amination

Reductive amination provides an alternative route to the piperidine ring system. While less direct for this compound itself starting from simple precursors, variations of this method can be employed. A conceptual pathway involves the reaction of a 1,5-dicarbonyl compound with a primary amine, followed by in situ reduction. For this compound, a more tailored approach would be necessary, potentially involving a precursor that already contains the benzyl moiety. A general representation of piperidine synthesis via reductive amination is shown below.

Experimental Protocol (General for Piperidine Synthesis):

To a solution of the 1,5-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane), a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise.[6][7] The reaction is typically stirred at room temperature for 12-48 hours. The reaction is then quenched, and the product is extracted with an organic solvent. Purification is achieved through standard techniques like column chromatography.

Enantioselective Synthesis

The development of enantioselective methods has been a significant advancement in the synthesis of chiral 2-substituted piperidines, including this compound. These methods are crucial for the preparation of enantiomerically pure compounds for pharmacological studies. One notable approach involves the asymmetric hydrogenation of a prochiral precursor, such as a 2-benzylpyridinium salt, using a chiral catalyst.

Experimental Protocol (Conceptual for Enantioselective Hydrogenation):

The 2-benzylpyridine is first converted to its N-benzylpyridinium salt by reacting with benzyl bromide. This salt is then subjected to asymmetric hydrogenation using a chiral iridium catalyst, such as one containing the MeO-BoQPhos ligand, under a hydrogen atmosphere.[7] The reaction is carried out in a suitable solvent system, and upon completion, the product is isolated and purified. The enantiomeric excess of the resulting this compound is determined using chiral chromatography.

Quantitative Data Summary

The following tables summarize quantitative data for various synthetic routes to this compound and related derivatives, providing a basis for comparison.

Table 1: Catalytic Hydrogenation of 2-Benzylpyridine Derivatives

| Catalyst | Substrate | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | Reference |

| PtO₂ | 2-Benzylpyridine | Acetic Acid | 50 | RT | 8 | High | [8] |

| Pd/C | 2-Benzylpyridine | Ethanol | 50 | RT | 6 | High | [8] |

| Rh/C | 4-(4-fluorobenzyl)pyridine | Methanol | 50 | 50 | - | >95 | [9] |

Table 2: Enantioselective Synthesis of 2-Arylpiperidine Derivatives

| Method | Catalyst/Reagent | Substrate | ee (%) | Yield (%) | Reference |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂/MeO-BiPhep/I₂ | 2-Benzylquinoline | up to 96 | High | [10] |

| From Chiral Lactams | (R)-Phenylglycinol | Aryl-δ-oxoacids | High | Good | [11] |

Mechanism of Action and Signaling Pathways

This compound exerts its primary pharmacological effects by interacting with monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] It acts as a reuptake inhibitor, leading to an increase in the extracellular concentrations of these neurotransmitters.

The affinity (Kᵢ) of this compound for DAT has been reported to be 6,360 nM, with a functional inhibition (IC₅₀) in the range of 3,780 to 8,800 nM.[1] Its activity at the norepinephrine transporter is reported to be comparable to that of d-amphetamine, while its effect on the serotonin transporter (SERT) is minimal.[1]

The inhibition of NET and DAT by this compound leads to a cascade of downstream signaling events within the postsynaptic neuron. The increased availability of norepinephrine and dopamine in the synapse enhances their binding to their respective G-protein coupled receptors (GPCRs).

Conclusion

This compound remains a molecule of significant interest due to its dual role as a pharmacologically active agent and a versatile synthetic intermediate. The historical progression of its synthesis from classical reduction methods to modern, highly selective catalytic processes reflects the broader advancements in organic chemistry. Understanding the nuances of these synthetic routes, as presented in this guide, is crucial for researchers in drug discovery and development. The elucidation of its mechanism of action, centered on the inhibition of norepinephrine and dopamine transporters, provides a clear rationale for its stimulant properties and a foundation for the design of novel therapeutics targeting these critical neurological pathways. This in-depth technical guide serves as a valuable resource for professionals seeking to leverage the unique properties of the this compound scaffold in their research endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. benchchem.com [benchchem.com]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Benzylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-benzylpiperidine, a heterocyclic amine with applications as a synthetic intermediate in pharmaceutical development.[1] The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Molecular Structure and Properties

This compound consists of a piperidine ring substituted with a benzyl group at the second carbon position.[2] Its molecular formula is C₁₂H₁₇N, and it has a molecular weight of 175.27 g/mol .[3]

Spectroscopic Data

The following sections present available spectroscopic data for this compound and its isomer, 4-benzylpiperidine, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 2-Benzylpyridine* | CDCl₃ | A: 8.546, B: 7.559, C: 7.30, D: 7.27, E: 7.26, F: 7.217, G: 7.097, J: 4.159[4] |

| 4-Benzylpiperidine** | CDCl₃ | A: 7.26, B: 7.26, C: 7.18, D: 7.13, E: 3.022, F: 2.52, G: 2.51, J: 1.62, K: 1.148[5] |

*Note: Data for 2-Benzylpyridine, a related but different compound. ** Note: Data for 4-Benzylpiperidine, an isomer.

Table 2: ¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 1-Benzylpiperidine*** | DMSO | 138.63, 129.35, 128.19, 126.94, 77.55, 77.23, 76.91, 72.72, 64.02, 54.59, 26.08, 24.51[6] |

| 4-Benzylpiperidine** | Not Specified | Data available in public databases.[7] |

*** Note: Data for 1-Benzylpiperidine, an isomer. ** Note: Data for 4-Benzylpiperidine, an isomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data

| Compound | Technique | Key Peaks (cm⁻¹) |

| 4-Benzylpiperidine** | Not Specified | Data available in public databases.[8] |

** Note: Data for 4-Benzylpiperidine, an isomer.

Characteristic IR absorptions for piperidine derivatives generally include N-H stretching (for secondary amines), C-H stretching of alkanes and aromatics, and C-C stretching of the aromatic ring.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | Key m/z values |

| This compound | GC-MS | Data available in public databases.[3] |

The fragmentation of piperidine derivatives is influenced by the stability of the resulting ions. Common fragmentation patterns involve cleavage of the bonds adjacent to the nitrogen atom and the benzyl group.[10][11]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the analyte (e.g., this compound) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

¹³C NMR: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Utilize standard pulse programs for data acquisition.

IR Spectroscopy

Sample Preparation:

-

Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

Data Acquisition:

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample holder or pure KBr pellet.

-

Scan the sample over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Ensure the concentration is appropriate for the instrument's sensitivity.

Data Acquisition:

-

Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

The GC will separate the components of the sample before they enter the MS.

-

The MS will ionize the sample (commonly using electron ionization - EI) and separate the resulting ions based on their mass-to-charge ratio.

Workflow and Relationships

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound and the relationship between its structural components.

Caption: A flowchart illustrating the general process from synthesis to spectroscopic analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 32838-55-4 | Benchchem [benchchem.com]

- 3. This compound | C12H17N | CID 118004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Benzylpyridine(101-82-6) 1H NMR [m.chemicalbook.com]

- 5. 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Benzylpiperidine(31252-42-3) IR Spectrum [m.chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Synthesis of Alkaloids Utilizing a 2-Benzylpiperidine Core

Abstract

The 2-benzylpiperidine scaffold is a privileged structural motif integral to a multitude of natural alkaloids and pharmaceutically active compounds.[1] Its presence is often critical for conferring specific biological activities, ranging from stimulant effects to potent antinociceptive properties.[2][3] The stereochemistry at the C2 position of the piperidine ring is frequently a decisive factor in a molecule's therapeutic efficacy, making enantioselective synthesis a paramount objective for medicinal chemists and drug developers.[1] This technical guide provides an in-depth overview of modern synthetic strategies for constructing the this compound core, detailed experimental protocols for key methodologies, and a comparative analysis of their efficiencies. The focus is on asymmetric techniques that afford precise stereochemical control, which is essential for the development of novel therapeutics.

Introduction: The Significance of the this compound Scaffold

Piperidine and its derivatives are among the most vital heterocyclic fragments in drug design, appearing in numerous classes of pharmaceuticals and natural alkaloids.[4] The this compound unit, specifically, serves as a crucial synthetic intermediate and a core component of various bioactive molecules.[2] While this compound itself has stimulant properties, acting as a dopamine reuptake inhibitor, its primary utility lies in its role as a versatile precursor for more complex chemical entities.[2]

Derivatives built upon this scaffold have shown significant promise in drug discovery. For instance, α-keto-2-benzylpiperidine and its analogues are substantially more potent dopamine reuptake inhibitors.[2][5] Furthermore, recent research has explored this compound derivatives as dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands, which exhibit strong antinociceptive effects with a reduced side-effect profile compared to traditional opioids.[3] The structural flexibility and three-dimensional nature of the N-benzyl piperidine motif are frequently leveraged by medicinal chemists to optimize efficacy, stereochemistry, and the physicochemical properties of drug candidates.[6]

This guide focuses on the key asymmetric strategies employed to synthesize chiral 2-substituted piperidines, with a specific emphasis on the benzyl substitution pattern that is foundational to a range of complex alkaloids and their analogues.

Core Asymmetric Synthetic Strategies

The enantioselective synthesis of the this compound core is a central challenge in alkaloid synthesis. Several robust strategies have been developed to achieve high stereocontrol.

2.1 Asymmetric Hydrogenation of Pyridinium Salts This method involves the enantioselective reduction of a 2-substituted pyridine or, more commonly, a pyridinium salt precursor. The use of chiral catalysts, typically based on iridium or rhodium complexes with chiral phosphine ligands, allows for the highly selective formation of one enantiomer. This approach is powerful for creating the chiral center at the C2 position with high efficiency.[1]

2.2 Chiral Auxiliary-Mediated Synthesis This strategy employs a chiral auxiliary that is covalently attached to an acyclic precursor. The auxiliary directs the stereochemical outcome of a key bond-forming reaction, such as the addition of a Grignard reagent to an imine. Following the key reaction, a cyclization step forms the piperidine ring. The diastereomers are then separated, and the auxiliary is cleaved to yield the desired enantiomerically pure product.[1] A common and effective auxiliary is the (R)-N-(tert-butylsulfinyl) group.

2.3 Biomimetic Organocatalytic Synthesis Mimicking biosynthetic pathways, this approach uses small, chiral organic molecules as catalysts.[1] Reactions such as the aza-Diels-Alder or Mannich reaction can be rendered highly enantioselective. For instance, a chiral amine catalyst like (S)-proline can facilitate the stereocontrolled formation of the piperidine ring from acyclic precursors, providing a direct and often metal-free route to the target scaffold.[1]

Quantitative Data on Synthetic Methodologies

The efficiency of different synthetic strategies can be compared based on key performance metrics such as chemical yield and enantiomeric excess (ee). The following table summarizes quantitative data for representative asymmetric syntheses that produce the 2-substituted piperidine core.

| Strategy | Target/Derivative | Catalyst/Auxiliary | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Asymmetric Hydrogenation | (R)-N-benzyl-2-phenylpiperidine | [Ir(cod)Cl]₂ / (R)-MeO-BoQPhos | THF/MeOH | 60 | 12 | High | >95 | [1] |

| Chiral Auxiliary-Mediated | (R)-2-phenylpiperidine | (R)-N-(tert-butylsulfinyl)imine | THF | -78 to RT | 12 | Good | >98 (dr) | [1] |

| Organocatalytic Aza-Diels-Alder | 2-Substituted Piperidine | (S)-Proline Derivative | Benzonitrile | RT | 24 | Moderate | High | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key synthetic strategies discussed.

Protocol 1: Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt

Objective: To synthesize an enantiomerically enriched 2-substituted piperidine derivative via the catalytic hydrogenation of a pyridinium salt precursor.[1]

Materials:

-

N-benzyl-2-phenylpyridinium bromide

-

[Ir(cod)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)

-

(R)-MeO-BoQPhos (Chiral phosphine ligand)

-

Tetrabutylammonium iodide (TBAI)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (H₂)

-

High-pressure autoclave

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(cod)Cl]₂ and (R)-MeO-BoQPhos to a reaction vial. Add anhydrous, degassed THF (1 mL) and stir the mixture at room temperature for 30 minutes to pre-form the active catalyst.[1]

-

Substrate Preparation: In a separate vial, dissolve N-benzyl-2-phenylpyridinium bromide (0.5 mmol), TBAI (0.1 mmol), and K₂CO₃ (1.0 mmol) in a mixture of anhydrous THF (2 mL) and MeOH (0.5 mL).[1]

-

Reaction Setup: Transfer the substrate solution to the vial containing the prepared catalyst solution.

-

Hydrogenation: Place the reaction vial inside a high-pressure autoclave. Purge the autoclave with hydrogen gas three times to remove air, and then pressurize the vessel to 50 atm of H₂.[1]

-

Reaction Execution: Stir the reaction mixture vigorously at 60 °C for 12 hours.

-

Workup: After 12 hours, cool the autoclave to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

-

Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee) of the final product using chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Chiral Auxiliary-Mediated Synthesis and Cyclization

Objective: To synthesize a chiral 2-substituted piperidine using a sulfinyl chiral auxiliary to direct a diastereoselective Grignard addition followed by intramolecular cyclization.[1]

Materials:

-

(R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine

-

Phenylmagnesium bromide (PhMgBr), solution in THF

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in methanol

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine (1.0 mmol) in anhydrous THF (10 mL).[1]

-

Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add phenylmagnesium bromide (1.2 mmol, 1.2 equiv) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 3 hours.[1]

-

Warming: Allow the reaction to warm slowly to room temperature and continue stirring for an additional 1 hour.

-

Cyclization: Add solid potassium tert-butoxide (2.0 mmol, 2.0 equiv) in one portion. Stir the resulting mixture at room temperature for 8 hours to facilitate the intramolecular cyclization.[1]

-

Quenching and Extraction: Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

-

Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate it under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on silica gel.

-

Auxiliary Removal: The sulfinyl auxiliary can be cleaved by treating the purified product with a solution of HCl in methanol to yield the final piperidine hydrochloride salt.

Protocol 3: Biomimetic Organocatalytic Aza-Diels-Alder Reaction

Objective: To construct the piperidine ring enantioselectively using an organocatalyzed aza-Diels-Alder reaction.[1]

Materials:

-

Aldehyde precursor (e.g., cinnamaldehyde derivative)

-

Amine precursor (e.g., protected aminodiene)

-

(S)-Proline or a derivative thereof (20 mol%)

-

Benzonitrile, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Catalyst Dissolution: In a dry reaction flask under an inert atmosphere, dissolve the (S)-proline-derived catalyst (0.2 mmol) in anhydrous benzonitrile (2 mL).

-

Reaction Initiation: To the catalyst solution, add the aldehyde precursor (1.0 mmol). Stir for 10 minutes. Then, add a solution of the amine precursor (1.2 mmol) in anhydrous benzonitrile (3 mL) dropwise over 30 minutes.[1]

-

Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution (10 mL).[1]

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Workup: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[1]

-

Purification and Analysis: Filter the solution and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 2-substituted piperidine. Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations of Synthetic Pathways and Workflows

The following diagrams illustrate the relationships between the synthetic strategies and the procedural flow of key experiments.

Caption: Overview of major asymmetric routes to 2-substituted piperidines.

Caption: Workflow for the asymmetric hydrogenation of a pyridinium salt.

Caption: Logical flow of a chiral auxiliary-based synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikiwand [wikiwand.com]

- 6. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of Substituted 2-Benzylpiperidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a wide array of biologically active compounds.[1] Its inherent structural features, including a basic nitrogen atom and an aromatic ring connected by a flexible linker, allow for versatile interactions with various biological targets. This has led to the development of derivatives with a broad spectrum of pharmacological activities, ranging from central nervous system (CNS) modulation to anticancer effects. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of substituted 2-benzylpiperidines, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biological Activities and Pharmacological Targets

Substituted 2-benzylpiperidines have been extensively investigated for their potential to modulate several key biological targets, leading to a range of therapeutic applications. The primary areas of activity include cholinesterase inhibition for Alzheimer's disease, modulation of sigma and opioid receptors for pain and neuroprotection, and inhibition of monoamine transporters for CNS stimulation and antidepressant effects.

A significant body of research on this compound derivatives has centered on their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3][4][5][6] The cholinergic hypothesis of Alzheimer's disease (AD) posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits.[2] Inhibiting AChE and BChE, the enzymes responsible for ACh degradation, increases its availability in the synaptic cleft, offering symptomatic relief.[2][7]

Many N-benzylpiperidine derivatives have been designed based on the structure of the well-known AChE inhibitor, donepezil.[3][7] These compounds often act as dual-binding site inhibitors, interacting with both the Catalytic Active Site (CAS) at the bottom of a deep gorge in the enzyme and the Peripheral Anionic Site (PAS) at its entrance.[2] This dual inhibition is significant because the PAS is also implicated in the aggregation of amyloid-β (Aβ) peptides, a hallmark of AD pathology.[7][8]

Quantitative Data on Cholinesterase Inhibition:

| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |

| 15b | 2-methylbenzyl on piperidine nitrogen | eeAChE | 0.39 ± 0.11 | [2] |

| huAChE | 1.49 ± 0.43 | [2] | ||

| huBChE | 1.33 ± 0.55 | [2] | ||

| 15j | 4-bromobenzyl on piperidine nitrogen | eqBChE | 0.16 ± 0.04 | [2] |

| huAChE | 1.25 ± 0.48 | [2] | ||

| huBChE | 0.66 ± 0.22 | [2] | ||

| 19 | 1-benzoylpiperidine derivative | AChE | 5.10 ± 0.24 | [9] |

| BuChE | 26.78 ± 0.81 | [9] | ||

| 4a | N-benzylpiperidine derivative | AChE | 2.08 ± 0.16 | [3] |

| BuChE | 7.41 ± 0.44 | [3] | ||

| d5 | N-benzylpiperidine derivative | AChE | 6.89 | [4] |

| HDAC | 0.17 | [4] | ||

| d10 | N-benzylpiperidine derivative | AChE | 3.22 | [4] |

| HDAC | 0.45 | [4] | ||

| 28 | N-benzylpiperidine carboxamide | AChE | 0.41 ± 1.25 | [6] |

| 20 | N-benzylpiperidine carboxamide | AChE | 5.94 ± 1.08 | [6] |

eeAChE: Electric eel AChE; eqBChE: Equine serum BChE; huAChE: Human AChE; huBChE: Human BChE; HDAC: Histone Deacetylase.

Structure-Activity Relationship (SAR) for Cholinesterase Inhibition:

-

Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring significantly impact activity. For instance, methyl substitution at the ortho- or meta-position (e.g., 15b) maintains or improves activity compared to the unsubstituted analog, while para-substitution can reduce it.[2] Halogen substituents also influence potency, with an observed trend of -Br > -Cl > -F, potentially due to the ability of bromine and chlorine to form halogen bonds with amino acid residues in the enzyme's active site.[2]

-

Linker Modification: The linker connecting the piperidine and the aromatic moiety is crucial. Replacing an ester linker with a more metabolically stable amide linker has been a successful strategy in developing potent inhibitors.[6]

-

Piperidine Moiety: The N-benzylpiperidine fragment is a key pharmacophoric element that interacts with the CAS of AChE, often through π-π stacking with residues like Trp86.[2]

Substituted benzylpiperidines have emerged as potent ligands for sigma receptors (σ1 and σ2).[10] The σ1 receptor, in particular, is a unique intracellular chaperone protein implicated in various cellular functions and is a promising target for treating neuropathic pain and neurodegenerative diseases.[11][12] Dual-acting ligands that target both μ-opioid receptors (MOR) and σ1 receptors have shown potential for potent antinociceptive effects with a reduced side-effect profile compared to traditional opioids.[11][13]

Quantitative Data on Sigma Receptor Binding:

| Compound ID | Target | Ki (nM) | Selectivity (σ2/σ1) | Reference |

| 52 | MOR | 56.4 | - | [11][13] |

| σ1R | 11.0 | - | [11][13] | |

| BFP | σ1R | 10.9 ± 3.44 | 13.1 | [10] |

| 15 | σ1R | 1.6 | 886 | [12] |

| 24 | σ1R | - | 423 | [12] |

MOR: μ-opioid receptor; σ1R: Sigma-1 receptor.

The parent compound, this compound, exhibits stimulant properties by acting as a monoamine reuptake inhibitor, though it is significantly less potent than compounds like methylphenidate.[14] It shows affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[14] This activity profile suggests potential applications in conditions like ADHD and depression. Derivatives have been synthesized to enhance potency and selectivity for these transporters.

Quantitative Data on Monoamine Transporter Binding:

| Compound | Target | Ki (nM) | IC50 (nM) | Reference |

| This compound | DAT | 6,360 | 3,780 - 8,800 | [14] |

| NET | - | - (36% inhibition at 10 µM) | [14] | |

| SERT | - | - (22% inhibition at 10 µM) | [14] | |

| 21 | SERT | Low µM range | - | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in the evaluation of 2-benzylpiperidines.

This spectrophotometric method is widely used to determine AChE and BChE inhibitory activity.[2][5]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) or butyrylthiocholine (BTCI) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured colorimetrically at 412 nm. The rate of color production is proportional to the enzyme's activity.

Materials:

-

AChE (from electric eel) or BChE (from equine serum)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (substituted 2-benzylpiperidines)

-

Reference inhibitor (e.g., Donepezil, Tacrine)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in appropriate solvents (typically buffer or DMSO).

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of the AChE or BChE solution and pre-incubate the mixture for 15 minutes at 37 °C.

-

Add 125 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

Run parallel experiments for a control (no inhibitor) and a blank (no enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) using non-linear regression analysis.

This technique is used to determine the affinity (Ki) of a compound for a specific receptor, such as the sigma or opioid receptors.[11][12]

Principle: The assay measures the ability of a test compound (unlabeled ligand) to compete with a known high-affinity radiolabeled ligand (e.g., [³H]-pentazocine for σ1 receptors) for binding to the target receptor in a tissue homogenate or cell membrane preparation.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor.

-

Radiolabeled ligand (e.g., [³H]-pentazocine).

-

Unlabeled test compounds.

-

Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., haloperidol).

-

Incubation buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare dilutions of the test compounds over a range of concentrations.

-

In reaction tubes, combine the membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and either buffer, the test compound, or the non-specific binding control.

-

Incubate the mixture for a defined period at a specific temperature (e.g., 60 minutes at 37°C) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This test is used to evaluate spatial learning and memory in animal models, often used to assess the efficacy of compounds for treating cognitive deficits in AD.[2]

Principle: A rodent is placed in a large circular pool of opaque water and must learn to find a hidden escape platform using spatial cues from the surrounding environment.

Procedure:

-

Acquisition Phase (Training): For several consecutive days, the animal (e.g., a mouse or rat) is given multiple trials to find the hidden platform. The starting position is varied for each trial. The time taken to find the platform (escape latency) and the path taken are recorded.

-

Drug Administration: The test compound (e.g., 15b or 15j) or vehicle is administered to the animals before the training trials, often after inducing a cognitive deficit with a substance like scopolamine.

-

Probe Trial: After the training days, the platform is removed from the pool. The animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform used to be) is measured.

-

Data Analysis: Animals with improved memory will spend significantly more time in the target quadrant during the probe trial and show a shorter escape latency during training compared to the control group.

Visualizations of Pathways and Workflows

The synthesis of N-substituted 2-benzylpiperidines often involves the N-alkylation of a piperidine ring with a substituted benzyl halide. This is a fundamental reaction in creating a library of derivatives for SAR studies.[1]

Caption: General N-alkylation scheme for synthesizing this compound derivatives.

Effective this compound-based inhibitors often span the active site gorge of AChE, interacting with both the CAS and PAS. This dual engagement enhances inhibitory potency and can interfere with Aβ aggregation.

References

- 1. This compound | 32838-55-4 | Benchchem [benchchem.com]

- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. neurology.org [neurology.org]

- 9. mdpi.com [mdpi.com]

- 10. Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands [inis.iaea.org]

- 11. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iasp-pain.org [iasp-pain.org]

- 14. This compound - Wikipedia [en.wikipedia.org]

The Pivotal Role of 2-Benzylpiperidine Derivatives in Central Nervous System Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-benzylpiperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics targeting a range of central nervous system (CNS) disorders. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of this compound derivatives, with a focus on their roles in Alzheimer's disease, epilepsy, and as modulators of key CNS targets such as cholinesterases, sigma receptors, and dopamine transporters.

Core Applications in CNS Research

This compound derivatives have been extensively investigated for their therapeutic potential in several key areas of CNS research:

-

Alzheimer's Disease and Cognitive Enhancement: A primary focus has been the development of these derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, these compounds increase acetylcholine levels in the brain, a key strategy in managing the symptoms of Alzheimer's disease.[1][2]

-

Anticonvulsant Activity: Several this compound derivatives have shown potent anticonvulsant effects in preclinical models of epilepsy, such as the pentylenetetrazol (PTZ)-induced seizure model.[3]

-

Sigma Receptor Modulation: These compounds have been identified as high-affinity ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of CNS processes, including pain, neuroprotection, and psychiatric disorders. Their ability to modulate these receptors opens avenues for the treatment of neuropathic pain and other neurological conditions.

-

Dopamine Transporter (DAT) Inhibition: The this compound core is a key structural feature of compounds that bind to and inhibit the dopamine transporter, playing a role in the regulation of dopamine levels in the brain. This has implications for the treatment of conditions like ADHD and depression.

Quantitative Data Summary

The following tables summarize the quantitative data for various this compound derivatives, categorized by their biological activity.

Table 1: Cholinesterase Inhibitory Activity

| Compound | Target | IC50 (µM) | Source |

| 15b | eeAChE | 0.39 ± 0.11 | [1][2] |

| 15j | eqBChE | 0.16 ± 0.04 | [1][2] |

| d5 | HDAC | 0.17 | [4] |

| d5 | AChE | 6.89 | [4] |

| d10 | HDAC | 0.45 | [4] |

| d10 | AChE | 3.22 | [4] |

| 19 | AChE | 5.10 ± 0.24 | [5] |

| 19 | BuChE | 26.78 ± 0.81 | [5] |

eeAChE: Electric eel acetylcholinesterase; eqBChE: Equine butyrylcholinesterase; HDAC: Histone deacetylase

Table 2: Anticonvulsant Activity

| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Source |

| 18 | Mouse (MES) | i.p. | 8.3 | [6] |

| 19 | Mouse (MES) | i.p. | 17.3 | [6] |

| (R)-18 | Mouse (MES) | i.p. | 4.5 | [6] |

| 18 | Rat (MES) | p.o. | 3.9 | [6] |

| 19 | Rat (MES) | p.o. | 19 | [6] |

MES: Maximal electroshock seizure test; i.p.: Intraperitoneal; p.o.: Oral

Table 3: Sigma Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Source |

| 52 | MOR | 56.4 | [7] |

| 52 | σ1R | 11.0 | [7] |

MOR: Mu-opioid receptor; σ1R: Sigma-1 receptor

Table 4: Dopamine Transporter (DAT) Binding Affinity

| Compound | Target | IC50 (nM) | Selectivity (SERT/DAT) | Source |

| 5a (R=F) | DAT | 17.2 | 112 | [8] |

| 11b (R=NO2) | DAT | 16.4 | 108 | [8] |

| 13b | DAT | 13.8 | - | [8] |

SERT: Serotonin transporter

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE and BuChE.[9][10][11][12]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured colorimetrically at 412 nm.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

AChE or BuChE enzyme solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

-

DTNB solution

-

Test compound solutions at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

To each well of a 96-well plate, add 25 µL of the test compound solution (or buffer for control).

-

Add 50 µL of the enzyme solution (AChE or BuChE) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI) to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

In Vivo Scopolamine-Induced Memory Impairment Model

This model is used to evaluate the potential of compounds to reverse cognitive deficits, a key feature of Alzheimer's disease.[1][6][13][14][15]

Principle: Scopolamine, a muscarinic receptor antagonist, induces a temporary state of amnesia in rodents, mimicking the cholinergic deficit observed in Alzheimer's disease. The ability of a test compound to prevent or reverse this amnesia is assessed using behavioral tests like the Morris water maze or T-maze.

Materials:

-

Male C57BL/6 mice or Wistar rats

-

Scopolamine hydrobromide

-

Test compound

-

Vehicle (e.g., saline, DMSO)

-

Behavioral testing apparatus (e.g., Morris water maze, T-maze)

Procedure:

-

Acclimatize the animals to the housing and handling conditions for at least one week before the experiment.

-

Divide the animals into groups: vehicle control, scopolamine control, and test compound-treated groups.

-

Administer the test compound or vehicle to the respective groups (e.g., intraperitoneally or orally) at a predetermined time before the scopolamine injection.

-

After the appropriate pre-treatment time, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control group.

-

After a short interval (e.g., 30 minutes), begin the behavioral testing to assess learning and memory.

-

In the Morris water maze, measure the escape latency (time to find the hidden platform) and the time spent in the target quadrant during a probe trial.

-

In the T-maze, measure the percentage of spontaneous alternations.

-

Analyze the data to determine if the test compound significantly improves the performance of the scopolamine-treated animals compared to the scopolamine control group.

In Vivo Pentylenetetrazol (PTZ)-Induced Seizure Model

This is a widely used screening model for anticonvulsant drugs.[3][16][17][18][19]

Principle: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures in rodents. The ability of a test compound to delay the onset or reduce the severity of these seizures is a measure of its anticonvulsant activity.

Materials:

-

Male Swiss albino mice or Sprague-Dawley rats

-

Pentylenetetrazol (PTZ)

-

Test compound

-

Vehicle

-

Observation chambers

Procedure:

-

Acclimatize the animals for at least one week.

-

Divide the animals into control and test groups.

-

Administer the test compound or vehicle to the respective groups at a specific time before the PTZ injection.

-

Inject PTZ (e.g., 60-80 mg/kg, i.p. or s.c.) to induce seizures.

-

Immediately place each animal in an individual observation chamber and record the latency to the first seizure (e.g., myoclonic jerk, generalized clonus) and the incidence and duration of tonic-clonic seizures for a period of 30 minutes.

-

The percentage of animals protected from seizures in the test groups is calculated and compared to the control group. The ED50 (the dose that protects 50% of the animals from seizures) can also be determined.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for the investigation of this compound derivatives.

Caption: Cholinergic signaling pathway and its modulation by this compound derivatives.

Caption: Modulation of sigma-1 receptor signaling by this compound derivatives.

References

- 1. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unito.it [iris.unito.it]

- 5. [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arborassays.com [arborassays.com]

- 9. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. japsonline.com [japsonline.com]

- 13. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. meliordiscovery.com [meliordiscovery.com]

- 18. mdpi.com [mdpi.com]

- 19. Video: Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

Solvatochromism of 2-Benzylpiperidine and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Solvatochromism

Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved is changed. This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule. The absorption or emission spectrum of a compound, specifically the position of the maximum absorption (λmax) or emission, can shift to a longer wavelength (a bathochromic or red shift) or a shorter wavelength (a hypsochromic or blue shift) with increasing solvent polarity.

-

Positive Solvatochromism: A bathochromic shift with increasing solvent polarity. This typically occurs when the excited state is more polar than the ground state, leading to greater stabilization of the excited state in a polar solvent.

-

Negative Solvatochromism: A hypsochromic shift with increasing solvent polarity. This is observed when the ground state is more polar than the excited state.

The 2-benzylpiperidine scaffold, a key structural motif in many biologically active compounds, possesses both a polar amine group and a nonpolar aromatic ring, making it a candidate for exhibiting solvatochromic properties. The nitrogen atom's lone pair of electrons and the π-electron system of the benzyl group can lead to intramolecular charge transfer (ICT) transitions, which are often sensitive to the solvent environment.

Synthesis of this compound and its Analogues

The synthesis of this compound and its derivatives is well-established in the literature, primarily due to their utility as intermediates in the preparation of various pharmaceuticals. The following provides a general overview of common synthetic routes.

2.1. Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 2-benzylpyridine.

Experimental Protocol: Hydrogenation of 2-Benzylpyridine

-

Reaction Setup: A solution of 2-benzylpyridine (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is placed in a high-pressure reaction vessel.

-

Catalyst Addition: A hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added to the mixture.

-

Hydrogenation: The vessel is sealed and pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is then stirred vigorously at a specified temperature (e.g., room temperature to 50 °C) for a period of 12-24 hours, or until hydrogen uptake ceases.

-

Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

2.2. Synthesis of this compound Analogues

Analogues of this compound can be synthesized by modifying the starting materials or by further derivatization of the this compound core. For example, substituted benzylpyridines can be used as precursors to introduce functional groups on the aromatic ring. N-alkylation or N-acylation of the piperidine nitrogen allows for the introduction of various substituents at that position.

Experimental Investigation of Solvatochromism

While specific data for this compound is lacking, the following experimental protocol, adapted from studies on other piperidine-containing solvatochromic dyes, provides a robust methodology for investigating the solvatochromic behavior of this compound and its analogues.

3.1. Materials and Instrumentation

-

Solvents: A range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water) of spectroscopic grade.

-

Compound: Purified this compound or its analogue.

-

Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer.

3.2. Sample Preparation

-

Stock Solution: Prepare a stock solution of the compound of interest in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.

-